![molecular formula C17H14F6N2O3 B7464657 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea, also known as TFPP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFPP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 517.51 g/mol.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea is not fully understood. However, studies have shown that 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea inhibits the activity of certain enzymes in cancer cells, leading to cell death. It is also believed that 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has been shown to have both biochemical and physiological effects. In cancer cells, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea inhibits the activity of enzymes such as tyrosine kinase and histone deacetylase, leading to cell death. In fungi and bacteria, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea disrupts the cell membrane, leading to their death. 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has also been shown to have insecticidal properties by inhibiting the activity of certain enzymes in insects.
Advantages and Limitations for Lab Experiments
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has some limitations as well. It is a relatively new compound, and its properties and potential applications are still being studied. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea. One area of research is to further investigate its potential applications in medicine, agriculture, and material science. Another area of research is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine the safety and efficacy of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea in humans and animals. Overall, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea is a promising compound with potential applications in various fields, and more research is needed to fully explore its properties and potential.
Synthesis Methods
The synthesis of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as chloroform or dichloromethane at a temperature of 60-80°C. The product is then purified by recrystallization to obtain pure 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea.
Scientific Research Applications
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has been shown to have insecticidal properties and can be used as a pesticide. In material science, 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea has been used as a building block for the synthesis of other compounds with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-13-6-12(7-14(8-13)28-10-17(21,22)23)25-15(26)24-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNITNHJVSBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

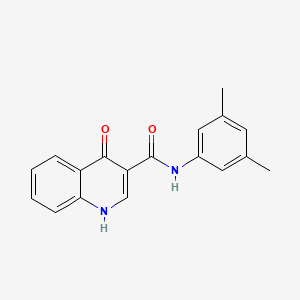
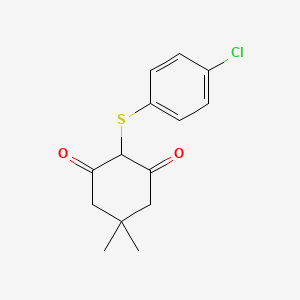
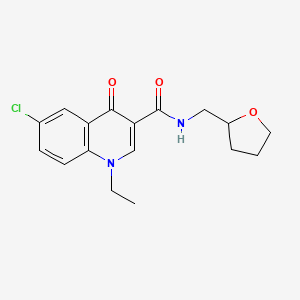
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)




![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
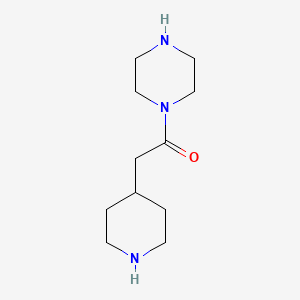
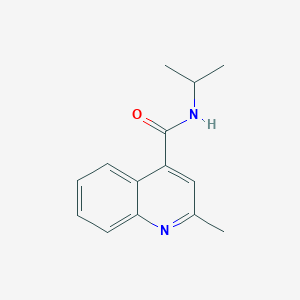

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)